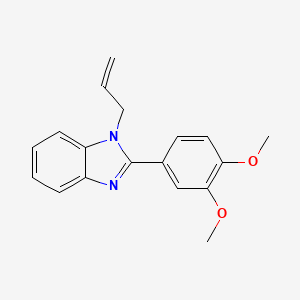
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine involves the modulation of neurotransmitter systems, including the serotonin and noradrenaline systems. It has been found to act as a selective serotonin and noradrenaline reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the reduction of pain and anxiety symptoms.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which are associated with pain and inflammation. It has also been found to increase the levels of anti-inflammatory cytokines, including IL-10, which has neuroprotective effects. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
The advantages of using 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine in lab experiments include its high potency, selectivity, and specificity. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its limitations include its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine. These include further studies to determine its safety and efficacy in humans, the development of more selective and potent analogs, and the exploration of its potential use in other neurological disorders, including depression and post-traumatic stress disorder. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the development of novel therapies for pain and inflammation.
Conclusion
In conclusion, 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and explore its potential use in other neurological disorders.
合成法
The synthesis method of 1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthalenemethylamine with 1-(3-methylbutanoyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions, including a certain temperature and pressure, to obtain the desired product. The purity of the product is determined by various analytical techniques, including HPLC, NMR, and MS.
科学的研究の応用
1-(3-methylbutanoyl)-4-(2-naphthylmethyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties. It has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
特性
IUPAC Name |
3-methyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)13-20(23)22-11-9-21(10-12-22)15-17-7-8-18-5-3-4-6-19(18)14-17/h3-8,14,16H,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCFPOZCQIHVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


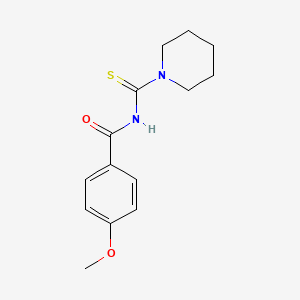
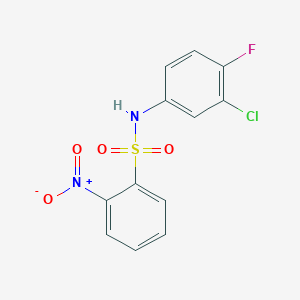

![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
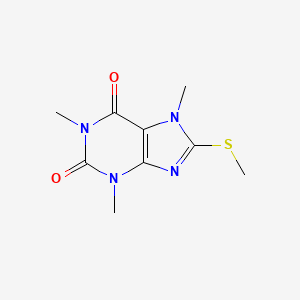
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)


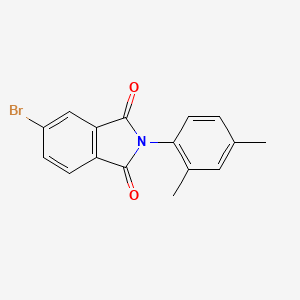
![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
